(R)-(-)-VAPOL hydrogenphosphate

Catalog No.
S2858953
CAS No.
871130-18-6
M.F
C40H25O4P
M. Wt
600.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-VAPOL hydrogenphosphate

CAS Number

871130-18-6

Product Name

(R)-(-)-VAPOL hydrogenphosphate

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide

Molecular Formula

C40H25O4P

Molecular Weight

600.61

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9

solubility

not available

(R)-(-)-VAPOL hydrogenphosphate (CAS 871130-18-6) is a high-performance chiral Brønsted acid catalyst derived from the vaulted 3,3′-biphenanthrol (VAPOL) ligand framework. Commercially available as a stable, scalable solid, it is primarily procured for highly enantioselective organocatalysis and transition-metal co-catalysis . Unlike standard open-chain or simple binaphthyl-based acids, the VAPOL structure features a deep, sterically demanding 'vaulted' chiral pocket. This unique geometry allows it to enforce rigid transition-state pre-organization in sterically challenging transformations, such as imine amidations, aza-Darzens reactions, and meso-aziridine desymmetrizations, making it a critical screening candidate when conventional chiral phosphoric acids fail to deliver sufficient enantiopurity .

Attempting to substitute (R)-(-)-VAPOL hydrogenphosphate with more ubiquitous, lower-cost BINOL-derived chiral phosphoric acids (CPAs) often results in catastrophic losses of enantioselectivity. The fundamental difference lies in the ligand architecture: BINOL provides an 'open' C2-symmetric environment, whereas VAPOL provides a 'vaulted' biphenanthryl pocket that wraps around the active site . In sterically demanding reactions, such as the addition of sulfonamides to Boc-activated aryl imines, this vaulted pocket is strictly required to lock the substrate in a single reactive conformation. Substituting VAPOL with a standard BINOL CPA in these workflows has been shown to collapse the enantiomeric excess from >90% down to <5%, rendering the generic substitute entirely unviable for pharmaceutical intermediate production . Furthermore, substituting with the (S)-enantiomer or the structurally shallower VANOL derivative will either invert the stereocenter or significantly degrade the enantiomeric ratio, dictating strict procurement adherence to the (R)-VAPOL form for validated synthetic routes.

Enantioselectivity in Imine Amidation: VAPOL vs. BINOL Scaffolds

In the asymmetric addition of sulfonamides to Boc-activated aryl imines, the choice of the chiral phosphoric acid backbone dictates the chiral outcome of the N,N-aminal product. When utilizing (R)-(-)-VAPOL hydrogenphosphate, the reaction yields the product with impressive enantiopurities exceeding 90% ee. In direct contrast, running the identical reaction with a standard BINOL-derived Brønsted acid catalyst yields high conversion (95%) but virtually no asymmetric induction (<5% ee) .

Evidence DimensionEnantiomeric excess (ee%) of the N,N-aminal product
Target Compound Data>90% ee
Comparator Or BaselineBINOL-derived Brønsted acid (<5% ee)
Quantified DifferenceAn absolute increase of >85% in enantiomeric excess.
ConditionsAddition of sulfonamides to Boc-activated aryl imines using catalytic chiral phosphoric acid.

This massive disparity proves that for specific sterically demanding imine additions, the vaulted VAPOL structure is non-negotiable for achieving the chiral purity required for downstream API synthesis.

Co-Catalyst Performance in Carbonylative Carbocyclization

In a Pd(II)/Brønsted acid-catalyzed carbonylative carbocyclization of enallenes, the steric depth of the chiral counterion is critical. Screening of 28 chiral acids revealed that (R)-(-)-VAPOL hydrogenphosphate provided the highest chiral induction, achieving an 88:12 enantiomeric ratio (er) and a 73% yield. In comparison, the smaller vaulted analog VANOL phosphoric acid achieved only a 78:22 er, while the highly substituted (R)-3,3'-di(3,5-t-butylphenyl)-BINOL phosphoric acid severely underperformed, yielding a reversed and poor 28.5:71.5 er [1].

Evidence DimensionEnantiomeric ratio (er) of the chiral cyclopentenone product
Target Compound Data88:12 er (with 73% yield)
Comparator Or BaselineVANOL phosphoric acid (78:22 er) and substituted BINOL phosphoric acid (28.5:71.5 er)
Quantified DifferenceSuperior chiral induction over VANOL and a complete reversal/enhancement compared to BINOL scaffolds.
ConditionsPd(II)/Brønsted acid-catalyzed cascade insertion of CO and olefin in anhydrous chlorobenzene.

Demonstrates that the extended phenanthryl ring system of VAPOL is uniquely capable of providing superior chiral induction as a counterion in complex transition-metal cascade reactions.

Processability Advantage in Meso-Aziridine Desymmetrization

Early asymmetric ring-opening desymmetrizations of meso-aziridines using sulfur nucleophiles required expensive and sensitive silylated reagents (e.g., TMS-SPh) to achieve high activation. However, utilizing (R)-(-)-VAPOL hydrogenphosphate as the chiral Brønsted acid catalyst eliminates this requirement. The VAPOL catalyst successfully activates the aziridine N-acyl moiety via simple hydrogen bonding, allowing the use of inexpensive, unsubstituted aromatic thiols to achieve a 96% yield and 96% ee of the chiral β-aminothioether[1].

Evidence DimensionReagent requirement and resulting enantioselectivity
Target Compound Data96% yield and 96% ee using simple, unsubstituted thiols
Comparator Or BaselinePrevious baseline requiring expensive silylated thiols (TMS-SPh) for equivalent activation
Quantified DifferenceElimination of the silyl-transfer requirement while maintaining >95% ee and yield.
ConditionsCatalytic asymmetric ring opening of meso-aziridines with 5 mol% VAPOL phosphoric acid.

Lowers the cost and complexity of the reagent supply chain for scaling up chiral β-aminothioether synthesis by enabling the use of basic, commercially available thiols.

Asymmetric Imine Amidation and Aza-Darzens Reactions

Where this compound is the right choice: In the synthesis of highly substituted chiral aziridines and N,N-aminals, particularly when standard BINOL-derived catalysts fail to provide adequate stereocontrol. The vaulted pocket of (R)-(-)-VAPOL hydrogenphosphate strictly enforces the required transition state, making it the preferred catalyst for adding sulfonamides to Boc-activated aryl imines or performing complex aza-Darzens aziridinations in API intermediate workflows .

Chiral Counterion in Transition-Metal Co-Catalysis

Where this compound is the right choice: In cascade carbocyclizations and cross-dehydrogenative couplings where a chiral Brønsted acid acts cooperatively with a transition metal (e.g., Pd(II)). The VAPOL scaffold provides a superior chiral environment compared to VANOL or BINOL, enabling high enantiomeric ratios in the construction of complex cyclic frameworks like chiral cyclopentenones [1].

Enantioselective Liquid-Liquid Extraction (ELLE) of 1,2-Amino Alcohols

Where this compound is the right choice: In downstream processing and chiral resolution of racemic mixtures. (R)-(-)-VAPOL hydrogenphosphate forms highly selective 1:1 host-guest complexes with specific 1,2-amino alcohols, offering a robust, scalable, and cost-efficient liquid-liquid extraction method that outperforms traditional resolution techniques in operational selectivity [2].

XLogP3

10.6

Dates

Last modified: 08-17-2023

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